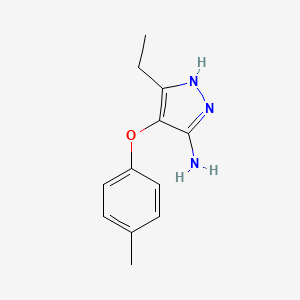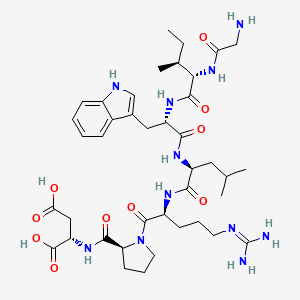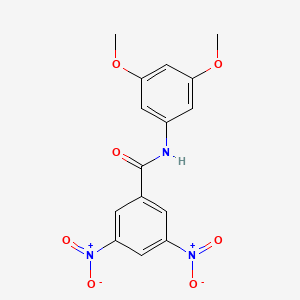![molecular formula C17H14O4S3 B14279383 2-[Di(benzenesulfonyl)methyl]thiophene CAS No. 119715-40-1](/img/structure/B14279383.png)
2-[Di(benzenesulfonyl)methyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Di(benzenesulfonyl)methyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a di(benzenesulfonyl)methyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(benzenesulfonyl)methyl]thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the benzenesulfonyl group is introduced to the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of thiophene derivatives . These methods provide efficient and scalable routes for the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[Di(benzenesulfonyl)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzenesulfonyl groups can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Aplicaciones Científicas De Investigación
2-[Di(benzenesulfonyl)methyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-[Di(benzenesulfonyl)methyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress response and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Di(benzenesulfonyl)thiophene: A similar compound with two benzenesulfonyl groups at the 2 and 5 positions.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Uniqueness
2-[Di(benzenesulfonyl)methyl]thiophene is unique due to the presence of the di(benzenesulfonyl)methyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
119715-40-1 |
|---|---|
Fórmula molecular |
C17H14O4S3 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
2-[bis(benzenesulfonyl)methyl]thiophene |
InChI |
InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H |
Clave InChI |
PTOSJLSTIKAOJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



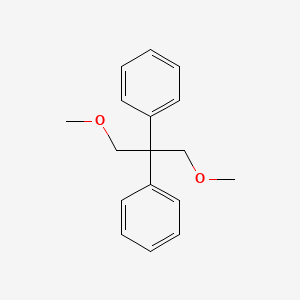
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)
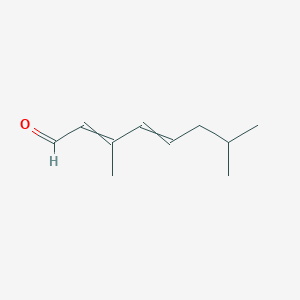

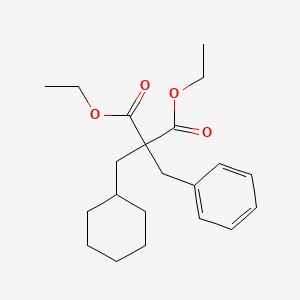
![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
